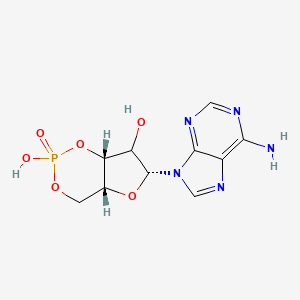

Adenosine-3',5'-Cyclic Phosphoric Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Adenosine-3',5'-Cyclic Phosphoric Acid is a useful research compound. Its molecular formula is C10H12N5O6P and its molecular weight is 329.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Adenosine-3',5'-cyclic phosphoric acid, commonly known as cyclic AMP (cAMP), is a crucial intracellular signaling molecule involved in various biological processes. This article explores the biological activity of cAMP, focusing on its synthesis, mechanisms of action, and physiological effects, supported by data tables and relevant case studies.

Overview of cAMP

cAMP is synthesized from ATP by the enzyme adenylate cyclase and is degraded by phosphodiesterases. It acts as a second messenger in numerous signaling pathways, mediating the effects of hormones such as adrenaline and glucagon.

Synthesis and Derivatives

The synthesis of cAMP and its derivatives has been extensively studied. Various methods have been developed to create N6-substituted analogs of cAMP, which exhibit enhanced biological activities. For example, N6-substituted cAMP derivatives have shown pharmacological activities including anti-inflammatory effects and inhibition of platelet aggregation .

Table 1: Synthesis Methods for cAMP Derivatives

cAMP exerts its biological effects primarily through the activation of protein kinase A (PKA). This activation leads to phosphorylation of serine and threonine residues on target proteins, affecting various cellular functions such as metabolism, gene expression, and cell growth.

Case Study: Parathyroid Hormone Influence on cAMP Levels

A study conducted by Kaminsky et al. investigated the effects of parathyroid hormone (PTH) on plasma and urinary levels of cAMP. The results indicated that high doses of PTH significantly increased urinary cAMP excretion, demonstrating the hormone's role in regulating cAMP levels in response to physiological changes .

Key Findings:

- Baseline plasma cAMP levels ranged from 10 to 25 nmoles/liter.

- Infusion of PTH resulted in up to a 430% increase in urinary cAMP excretion.

- The study highlighted the relationship between hormonal signaling and cAMP production.

Physiological Effects

cAMP is involved in numerous physiological processes:

- Cardiovascular Regulation : cAMP mediates the effects of catecholamines on heart rate and contractility.

- Metabolic Regulation : It plays a significant role in glucose metabolism by promoting glycogenolysis and gluconeogenesis.

- Neurotransmission : In the nervous system, cAMP is implicated in synaptic plasticity and memory formation.

Table 2: Physiological Functions Mediated by cAMP

| Function | Description |

|---|---|

| Heart Rate Increase | Enhances cardiac output through PKA activation |

| Glycogen Breakdown | Stimulates glycogen phosphorylase for glucose release |

| Neurotransmitter Release | Facilitates synaptic transmission through modulation of ion channels |

Research Findings on Analog Activities

Recent studies have explored the biological activities of various analogs of cAMP. For instance, benzyl triesters of cAMP were shown to penetrate glioma cells effectively, inducing morphological changes associated with increased intracellular cAMP levels . These findings suggest that specific derivatives can serve as useful tools for studying cellular responses to elevated cAMP levels.

Properties

Molecular Formula |

C10H12N5O6P |

|---|---|

Molecular Weight |

329.21 g/mol |

IUPAC Name |

(4aR,6R,7aR)-6-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |

InChI |

InChI=1S/C10H12N5O6P/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(20-10)1-19-22(17,18)21-7/h2-4,6-7,10,16H,1H2,(H,17,18)(H2,11,12,13)/t4-,6?,7+,10-/m1/s1 |

InChI Key |

IVOMOUWHDPKRLL-HMEJCUHCSA-N |

Isomeric SMILES |

C1[C@@H]2[C@@H](C([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)O |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.